N-methyl-N'-(pyridin-3-yl)methanimidamide

Description

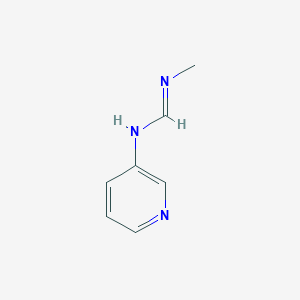

N’-methyl-N-pyridin-3-ylmethanimidamide is a chemical compound with the molecular formula C7H9N3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridine ring and a methanimidamide group.

Properties

IUPAC Name |

N'-methyl-N-pyridin-3-ylmethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-8-6-10-7-3-2-4-9-5-7/h2-6H,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUUGIJDKNUIPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=CNC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-methyl-N-pyridin-3-ylmethanimidamide typically involves the reaction of pyridine-3-carbaldehyde with methylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and a solvent like toluene. The mixture is refluxed for several hours, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of N’-methyl-N-pyridin-3-ylmethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-methyl-N-pyridin-3-ylmethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring is targeted.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-methyl-N-pyridin-3-ylmethanimide, while reduction could produce N’-methyl-N-pyridin-3-ylmethanamine.

Scientific Research Applications

N’-methyl-N-pyridin-3-ylmethanimidamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-methyl-N-pyridin-3-ylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- N-methyl-N’-(pyridin-3-yl)methanimidamide

- N,N-Dimethyl-1-(pyridin-3-yl)methanamine

- N-Methyl-N-(pyridin-3-ylmethyl)glycine dihydrochloride

Uniqueness

N’-methyl-N-pyridin-3-ylmethanimidamide stands out due to its specific structural features, which confer unique chemical and biological properties.

Biological Activity

N-methyl-N'-(pyridin-3-yl)methanimidamide is a compound with significant biological activity, particularly in the realm of pharmacology and agrochemicals. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound belongs to the class of formamidines, which are known for their diverse biological activities. The compound's structure features a pyridine ring substituted with a methyl group and an imidamide functional group, contributing to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Its mechanism involves:

- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing signaling pathways that regulate physiological responses.

- Enzyme Modulation: It can modulate the activity of specific enzymes involved in metabolic processes, potentially leading to therapeutic effects in various diseases.

1. Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. A study evaluating its effects on cancer cell lines demonstrated:

- Inhibition of Cell Proliferation: The compound significantly reduced the proliferation of several cancer cell lines in vitro.

- Induction of Apoptosis: Treatment with the compound led to increased apoptosis rates, as evidenced by assays measuring caspase activation.

2. Insecticidal Activity

The compound has also been investigated for its insecticidal properties. Its mechanism as an insecticide involves:

- Neurotoxic Effects: Similar to other formamidines, it interferes with neurotransmitter systems in pests, leading to paralysis and death.

- Field Studies: Field trials have shown that this compound effectively controls various agricultural pests, making it a candidate for pest management strategies.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in Cancer Research investigated the effects of this compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability and activation of apoptotic pathways through upregulation of pro-apoptotic proteins.

Case Study 2: Insecticidal Application

In agricultural research, field trials demonstrated that the application of this compound resulted in a significant decrease in pest populations compared to untreated controls. The compound showed low toxicity to beneficial insects, indicating a favorable safety profile for agricultural use.

Table 1: Biological Activity Summary

Table 2: Mechanism Insights

| Mechanism | Description | Implications |

|---|---|---|

| Receptor Binding | Interacts with neurotransmitter receptors | Potential therapeutic uses |

| Enzyme Modulation | Alters enzyme activity | Impacts metabolic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.